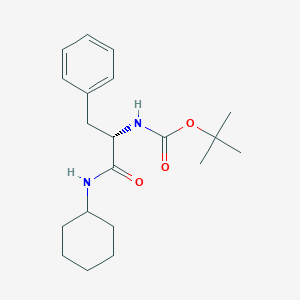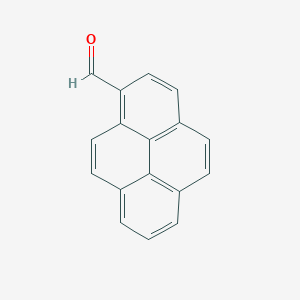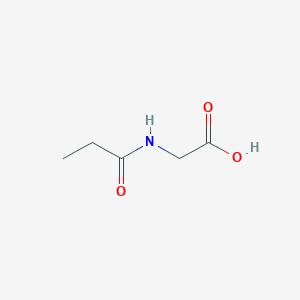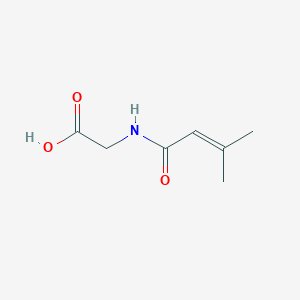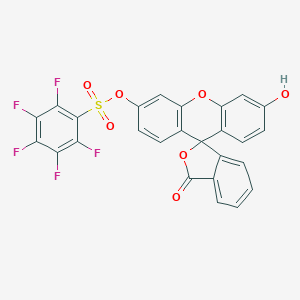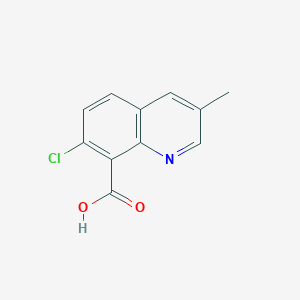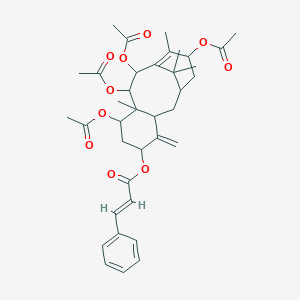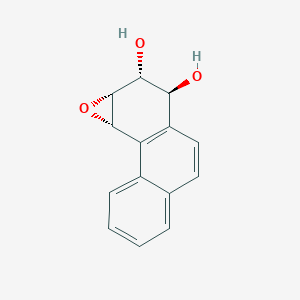
タクススピンW
説明
Taxuspine W is a unique taxoid isolated from the Japanese yew, Taxus cuspidata. Taxuspines, including Taxuspine W, are part of a group of diterpenoids that have garnered interest due to their structural complexity and biological activities. Taxuspine W, in particular, is distinguished by its rare 2(3→20)-abeotaxane skeleton, setting it apart from other taxane-related diterpenoids commonly found in yew trees (Hosoyama et al., 1996).
Synthesis Analysis
The synthesis of Taxuspine W and related compounds involves complex strategies to form their intricate structures. Advanced intermediates for Taxuspines, including strategies such as ring-closing metathesis, have been developed to construct highly constrained and functionalized macrocycles, demonstrating the feasibility of this approach for synthesizing such complex molecules (Galletti et al., 2007). Furthermore, the synthesis of oxygenated Taxuspine X analogues showcases the versatility of synthetic chemistry in creating "non-natural" natural products with significant biological activities (Avramova et al., 2008).
Molecular Structure Analysis
Taxuspine W's molecular structure is characterized by its 2(3→20)-abeotaxane skeleton, a very rare bicyclic taxane-related diterpenoid structure. The elucidation of Taxuspine W's structure was based on comprehensive spectroscopic data analysis, highlighting its distinctiveness among taxoids (Hosoyama et al., 1996).
Chemical Reactions and Properties
Taxuspine W, like other taxoids, participates in reactions characteristic of its functional groups and structural framework. While specific chemical reactions involving Taxuspine W have not been detailed extensively in available literature, studies on closely related compounds, such as Taxuspine X, indicate the potential for modifications that impact biological activity and drug resistance mechanisms (Castagnolo et al., 2010).
科学的研究の応用
がん治療研究
タクススピンW: は、Taxus 種から得られた生物活性化合物であり、がん治療研究において有望な結果を示しています。 これは、細胞毒性を持つため、現代のがん治療研究の対象となっている化合物群の一部です 。この化合物の作用機序は、細胞分裂に不可欠な微小管機能を阻害することが多く、強力な抗がん剤となっています。
医薬品開発
This compound の薬理活性は、新しい医薬品開発における潜在的なリード化合物となっています 。さまざまな生物学的経路と相互作用する能力により、研究者は体内の特定のメカニズムを標的にする薬剤を設計することができ、治療へのテーラーメイドのアプローチを提供します。
抽出と合成の課題
This compound の抽出と合成は、その構造の複雑さとTaxus 種の希少性のために大きな課題があります。 これらの課題を克服することは、科学研究や医薬品用途におけるこの化合物の持続可能な利用に不可欠です .
生物多様性保全
This compound: は、生物多様性保全において重要な種であるTaxus mairei に見られます。 この化合物の研究と応用は、その価値を強調し、持続可能な慣行を促進することにより、この種の保全活動にも貢献しています .
薬理活性機序
This compound の研究には、その薬理活性機序の解明が含まれています。 分子レベルで生物系とどのように相互作用するかを理解することで、さまざまな病気の治療方法に画期的な進歩をもたらす可能性があります .
持続可能な利用戦略
This compound の持続可能な利用戦略の開発は不可欠です。 これには、天然資源を枯渇させたり、環境に悪影響を与えたりすることなく、抽出、合成、応用のための方法を創出することが含まれます .
作用機序
Target of Action
Taxuspine W is a natural product that can be isolated from the Japanese Yew Taxus cuspidata It is known that taxanes, a class of drugs to which taxuspine w belongs, primarily target microtubules . Microtubules are essential to cell division, and taxanes stabilize GDP-bound tubulin in the microtubule .
Mode of Action
Taxanes, including taxuspine w, disrupt microtubule function . They stabilize GDP-bound tubulin in the microtubule, thereby inhibiting the process of cell division as depolymerization is prevented . This essentially makes taxanes mitotic inhibitors .
Biochemical Pathways
It is known that taxanes affect the microtubule function, which is essential for cell division . By stabilizing GDP-bound tubulin in the microtubule, taxanes prevent depolymerization, thereby inhibiting cell division .
Result of Action
It is known that taxanes, including taxuspine w, inhibit cell division by disrupting microtubule function . This can lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
It is known that the taxus species, from which taxuspine w is derived, are indigenous to various environments, and understanding their ecological distribution and environmental adaptability is critical .
特性
IUPAC Name |
[(1E,3S,4R,6S,9R,11S,12S,14S)-3,12-diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-12-19(33-13(2)27)9-17-20(34-14(3)28)8-16-11-26(7,21(10-18(16)30)35-15(4)29)24(32)23(31)22(12)25(17,5)6/h8,17-21,23,30-31H,9-11H2,1-7H3/b16-8+/t17-,18-,19-,20-,21-,23+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZFJGNEDXNJD-MKSBNKCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Where is Taxuspine W found within the European yew (Taxus baccata)?
A1: Mass spectrometry imaging revealed that Taxuspine W is primarily located in the vascular tissue of one-year-old European yew sprigs. []
Q2: Has Taxuspine W been previously isolated from the seeds of Taxus mairei?
A2: No. While Taxuspine W has been previously identified in other parts of Taxus species, research indicates that this is the first time it has been isolated from the seeds of Taxus mairei. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




